molecular formula C6H5CuO7- B077223 Cupric citrate CAS No. 10402-15-0

Cupric citrate

Cat. No.: B077223
CAS No.: 10402-15-0
M. Wt: 252.65 g/mol
InChI Key: ANIGJPSKHKFUNC-UHFFFAOYSA-L
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Description

Cupric citrate, also known as copper citrate, is a coordination compound formed by the reaction of citric acid with copper ions. This compound is known for its chelating properties and is used in various industrial and scientific applications.

Scientific Research Applications

Cupric citrate has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in studies involving copper metabolism and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in electroplating, as a corrosion inhibitor, and in the formulation of metal cleaning agents.

Mechanism of Action

Target of Action

Cupric citrate, also known as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt, primarily targets enzymes and proteins that require copper as a cofactor . Copper is an essential trace element and an important catalyst for heme synthesis and iron absorption . It is involved in the functioning of many metalloenzymes including ceruloplasmin, ferroxidase II, lysyl oxidase, monoamine oxidase, Zn-copper superoxide dismutase, tyrosinase, dopamine-β-hydroxylase, and cytochrome-c-oxidase .

Mode of Action

This compound interacts with its targets by donating or accepting an electron during the switch between Cu(I) and Cu(II), acting as a cofactor for various enzymes . It can also stabilize the conformations of proteins by binding to them . Excess copper ions can generate reactive oxygen species (ros), leading to cytotoxicity .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it interferes with the Krebs cycle by inhibiting the enzyme aconitase . This compound also plays a role in copper metabolism in organisms like yeast, affecting enzyme activities and protein configuration .

Pharmacokinetics

Copper absorbed from the intestine is transported quickly into blood serum and deposited in the liver bound to metallothionein . The average daily intake of copper in the USA is approximately 1 mg Cu with the diet being a primary source .

Result of Action

The molecular and cellular effects of this compound’s action include the generation of DNA-damaging reactive oxygen species at the nanoparticle surface or in solution by copper dissolved from the nanoparticle surface via Fenton-like reactions . It also influences the post-absorptive metabolism of lipids and changes bacterial populations in the intestine, reducing inflammation caused by pathogens .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in the aquatic system, the toxic capacity of copper nanoparticles can be affected by the presence of organic materials, water temperature, and the genetic makeup and physiological characteristics of fish species

Preparation Methods

Synthetic Routes and Reaction Conditions

Cupric citrate can be synthesized by reacting citric acid with copper(II) sulfate in an aqueous solution. The reaction typically involves dissolving citric acid in water, followed by the addition of copper(II) sulfate. The mixture is then heated to facilitate the reaction, resulting in the formation of copper citrate.

Industrial Production Methods

Industrial production of this compound involves similar methods but on a larger scale. The process includes precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Cupric citrate undergoes various chemical reactions, including:

    Oxidation: The copper ion in the compound can undergo oxidation reactions.

    Reduction: The compound can be reduced under specific conditions.

    Substitution: Ligand exchange reactions can occur, where the citrate ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Ligand exchange can be facilitated by using other chelating agents like EDTA.

Major Products Formed

    Oxidation: Oxidized forms of copper citrate.

    Reduction: Reduced copper species.

    Substitution: New coordination compounds with different ligands.

Comparison with Similar Compounds

Similar Compounds

    Citric Acid: The parent compound of copper citrate, widely used in food and pharmaceuticals.

    Copper Sulfate: Another copper compound with different applications, including agriculture and chemistry.

    Copper Acetate: Used in similar applications but with different chemical properties.

Uniqueness

Cupric citrate is unique due to its specific chelating properties and stability. It offers advantages in applications requiring controlled release of copper ions and specific interactions with biological molecules.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt can be achieved through a reaction involving copper acetate and citric acid in water.", "Starting Materials": ["Copper acetate", "Citric acid", "Water"], "Reaction": [ "Dissolve copper acetate in water to form a solution", "Add citric acid to the solution and stir until dissolved", "Heat the solution to 80-90°C and maintain the temperature for 3-4 hours", "Cool the solution to room temperature and filter the resulting precipitate", "Wash the precipitate with water and dry it in a vacuum oven", "The resulting product is 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt" ] }

CAS No.

10402-15-0

Molecular Formula

C6H5CuO7-

Molecular Weight

252.65 g/mol

IUPAC Name

copper;2-(carboxymethyl)-2-oxidobutanedioate

InChI

InChI=1S/C6H7O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);/q-1;+2/p-2

InChI Key

ANIGJPSKHKFUNC-UHFFFAOYSA-L

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2]

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])[O-].[Cu+2]

boiling_point

Decomposes (NTP, 1992)
Decomposes

Color/Form

Crystals;  monoclinic holohedra;  crystallizes from hot concentrated aqueous solution
Colorless, translucent crystals or powder
Rhombic crystals from water with 1 mol of water of crystallization

density

1.54 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.665 g/cu cm at 20 °C
BULK DENSITY: 56.2 LB/CU FT;  HEAT OF SOLN: -3.9 KCAL/MOLE;  BUFFERING INDEX: 2.46;  STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C
Density: 1.542 g/cu cm /Citric acid monohydrate/
White, odorless crystals, granules or powder;  cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/

flash_point

100 °C

melting_point

307 °F (anhydrous) (NTP, 1992)
153 °C

physical_description

Green to blue crystals or powder;  [MSDSonline]

Pictograms

Corrosive; Irritant

Related CAS

141633-96-7

solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Very soluble in water;  freely soluble in ethanol;  soluble in ether
In water, 3.83X10+5 mg/L at 25 °C
Solubility in water: 54.0% w/w at 10 °C;  59.2% at 20 °C;  64.3% at 30 °C;  68.6% at 40 °C;  70.9% at 50 °C;  73.5% at 60 °C;  76.2% at 70 °C;  78.8% at 80 °C;  81.4% at 90 °C;  84.0% at 100 °C
Very soluble in ethanol;  soluble in ether, ethyl acetate;  insoluble in benzene, chloroform
592.0 mg/mL
Solubility in water, g/100ml at 20 °C: 59
Very soluble in water, slightly soluble in ether
Freely soluble (in ethanol)

Origin of Product

United States

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